curcumin

Description

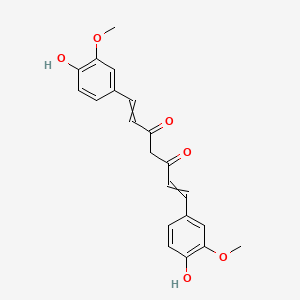

Structure

3D Structure

Properties

Molecular Formula |

C21H20O6 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3 |

InChI Key |

VFLDPWHFBUODDF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Research Context and Significance of Curcumin

Overview of Curcumin (B1669340) as a Subject of Academic Inquiry

This compound (1,7-bis-(4-hydroxy-3-methoxyphenyl)-hepta-1,6-diene-3,5-dione) is a diarylheptanoid with the chemical formula C₂₁H₂₀O₆ and a molecular weight of 368.39 g/mol fishersci.nomdpi.comfrontiersin.org. It is characterized by three main functional groups: an α,β-unsaturated β-diketone moiety and two aromatic O-methoxy-phenolic groups wikipedia.org. These structural features enable this compound to exist in tautomeric forms, predominantly as a keto form in neutral and acidic solutions, and as a more stable enol form in solid state and alkaline solutions frontiersin.orgwikipedia.org. Commercially available this compound is typically a mixture of diferuloylmethane (this compound I, approximately 77%), demethoxythis compound (B1670235) (17%), and bisdemethoxythis compound (B1667434) (6%) frontiersin.orgencyclopedia.pub.

Academic inquiry into this compound spans various scientific disciplines, including organic chemistry, inorganic chemistry, physical chemistry, analytical chemistry, molecular biology, and pharmacology mdpi.com. Its chemical reactivity, including hydrogen donation reactions leading to oxidation, reversible and irreversible nucleophilic addition (Michael reaction), hydrolysis, degradation, and enzymatic reactions, plays a significant role in its biological activities mdpi.com. Furthermore, the α,β-unsaturated β-diketo moiety allows this compound to act as an excellent chelating agent, forming stable complexes with various metal ions mdpi.com.

The broad spectrum of biological activities attributed to this compound makes it a compelling subject of academic research. These activities include antioxidant, anti-inflammatory, anticancer, antimicrobial, neuroprotective, cardioprotective, hepatoprotective, and radioprotective effects encyclopedia.pubresearchgate.netnih.govfrontiersin.orgbiomedpharmajournal.orgnih.govsysrevpharm.orgmdpi.comnih.gov. Researchers investigate its potential to modulate numerous signaling molecules and pathways, such as transcription factors (e.g., NF-κB, AP-1, β-catenin, PPAR), enzymes (e.g., COX-2, 5-LOX, iNOS), and pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) encyclopedia.pubnih.govnih.gov. The pleiotropic nature of this compound, stemming from its ability to interact with different proteins and modulate multiple cellular signaling pathways, underscores its significance in understanding complex biological processes and potential therapeutic applications nih.gov.

Historical Trajectory of this compound Research in Scholarly Literature

The historical trajectory of this compound research in scholarly literature dates back to the early 19th century. The first isolation of a "yellow coloring-matter" from turmeric rhizomes was reported in 1815 by Henri Auguste Vogel and Pierre Joseph Pelletier wikipedia.orgnih.govresearchgate.net. Although initially identified as a mixture, a pure preparation of this compound was obtained by Vogel Jr. in 1842 nih.govfrontiersin.org. The definitive chemical structure of this compound as diferuloylmethane was elucidated by Milobedzka and Lampe in 1910, with its synthesis reported by the same group in 1913 wikipedia.orgnih.govresearchgate.netfrontiersin.org.

While turmeric has been used in traditional medicine for millennia, the scientific investigation into this compound's biological characteristics began to gain momentum in the mid-20th century nih.govnih.gov. In 1949, Schraufstatter and colleagues reported this compound's antibacterial activity nih.gov. The 1970s marked the beginning of more focused research into this compound's health benefits, with early studies investigating its hypocholesterolemic effects nih.govnih.gov. A significant milestone occurred in the 1980s when Kuttan and colleagues demonstrated the anticancer activity of this compound in both in vitro and in vivo models nih.govnih.gov. In 1995, research further advanced with the demonstration of this compound's anti-inflammatory activity through the suppression of the pro-inflammatory transcription factor nuclear factor (NF)-κB nih.gov.

The volume of scholarly publications on this compound has shown a consistent and remarkable increase over the years, particularly since the early 2000s nih.govfrontiersin.orgnih.govdovepress.comresearchgate.net. This upward trend indicates a growing global interest in this compound research frontiersin.orgdovepress.com. For instance, a bibliometric analysis revealed that over 23,000 publications on this compound were scrutinized between January 2014 and December 2023, with publication volume consistently increasing over this period dovepress.com. Another analysis identified 17,645 publications on this compound by August 2022, with more than half published since 2014 frontiersin.orgnih.gov. This surge in publications is partly attributed to increased research productivity from countries like China and India, which have a strong research infrastructure and a deep-rooted culture of traditional medicine nih.govdovepress.com.

The research focus has evolved, with prominent themes including this compound's effects against cancer, inflammation, and oxidative stress nih.govdovepress.com. Key terms frequently appearing in the literature include "in vitro," "oxidative stress," and "nanoparticles," reflecting prevalent research methodologies and areas of interest dovepress.com. The sustained growth in publications and the diverse range of investigated biological activities underscore this compound's enduring significance as a subject of academic inquiry.

Table 1: Annual Publication Trends on this compound (2014-2023)

| Year | Number of Publications (Approximate) |

| 2014 | 2,318 dovepress.com |

| 2015 | 2,318 dovepress.com |

| 2016 | 2,318 dovepress.com |

| 2017 | 2,318 dovepress.com |

| 2018 | 2,318 dovepress.com |

| 2019 | 2,318 dovepress.com |

| 2020 | 2,318 dovepress.com |

| 2021 | 2,318 dovepress.com |

| 2022 | 2,318 dovepress.com |

| 2023 | 2,318 dovepress.com |

Note: The total number of publications from January 1, 2014, to December 31, 2023, was 23,184. The table above provides an estimated average per year based on this total for illustrative purposes, as specific annual breakdowns for the entire period were not provided in the source dovepress.com.

Table 2: Key Milestones in this compound Research

| Year | Event/Discovery | Source |

| 1815 | First isolation of "yellow coloring-matter" from turmeric rhizomes | wikipedia.orgnih.govresearchgate.net |

| 1842 | Pure preparation of this compound obtained | nih.govfrontiersin.org |

| 1910 | Chemical structure identified as diferuloylmethane | wikipedia.orgnih.govresearchgate.netfrontiersin.org |

| 1913 | Synthesis of this compound reported | wikipedia.orgnih.govfrontiersin.org |

| 1949 | Antibacterial activity reported | nih.gov |

| 1970s | Initial research on health benefits (e.g., hypocholesterolemic effect) | nih.govnih.gov |

| 1980s | Demonstration of anticancer activity | nih.govnih.gov |

| 1995 | Anti-inflammatory activity via NF-κB suppression elucidated | nih.gov |

Curcumin Biosynthesis and Production Engineering Research

Elucidation of Curcuminoid Biosynthetic Pathways in Curcuma longa

The biosynthesis of curcuminoids in Curcuma longa is a complex process originating from the phenylpropanoid pathway, involving a series of enzymatic steps and specific intermediates. The major curcuminoids found in C. longa include curcumin (B1669340), demethoxythis compound (B1670235), and bisdemethoxythis compound (B1667434). ijfmr.comnih.gov

Phenylpropanoid Pathway Intermediates and Enzymatic Steps

The foundational precursors for curcuminoid synthesis are derived from the phenylpropanoid pathway, with L-phenylalanine serving as the primary metabolite. researchgate.net The pathway initiates with the deamination of phenylalanine by Phenylalanine Ammonia (B1221849) Lyase (PAL) to form cinnamic acid. nih.govresearchgate.netacs.orgfrontiersin.org Subsequently, Cinnamate-4-hydroxylase (C4H) converts cinnamic acid into p-coumaric acid. nih.govresearchgate.netacs.orgfrontiersin.org

A crucial step involves the activation of phenylpropanoids by their condensation with coenzyme A (CoA). This reaction is catalyzed by 4-coumarate-CoA ligase (4CL), which converts p-coumaric acid into p-coumaroyl-CoA. nih.govresearchgate.netacs.orgfrontiersin.org Further enzymatic modifications, involving p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H), and caffeoyl-CoA O-methyltransferase (CCoAOMT), lead to the conversion of p-coumaroyl-CoA to feruloyl-CoA. nih.govresearchgate.net An alternative route involves Caffeic Acid O-Methyltransferase (COMT), which converts caffeic acid to ferulic acid, followed by 4CL converting ferulic acid to feruloyl-CoA. acs.orgfrontiersin.org

The phenylpropanoid units, specifically p-coumaroyl-CoA and feruloyl-CoA, serve as key precursors for the final curcuminoid structures. ijfmr.comnih.govresearchgate.netacs.orgbiorxiv.orgtandfonline.comuni-saarland.deoup.com The central seven-carbon chain of the diarylheptanoid scaffold in curcuminoids is provided by one molecule of malonyl-CoA. ijfmr.comnih.govtandfonline.comuni-saarland.depnas.orgnih.govresearchgate.nettandfonline.comnih.govfrontiersin.org

Characterization of Type III Polyketide Synthases (PKSs) in Curcuminoid Synthesis

Type III Polyketide Synthases (PKSs) are pivotal enzymes in the biosynthesis of curcuminoids, responsible for generating the characteristic C6-C7-C6 diarylheptanoid scaffold. ijfmr.comnih.govuni-saarland.depnas.orgnih.govresearchgate.nettandfonline.comfrontiersin.orgrsc.orgsciencepublishinggroup.com In Curcuma longa, the synthesis of curcuminoids primarily involves the concerted action of two distinct type III PKSs: Diketide-CoA Synthase (DCS) and this compound Synthase (CURS). ijfmr.comnih.govpnas.orgnih.govresearchgate.nettandfonline.comfrontiersin.orgrsc.orgsciencepublishinggroup.comresearchgate.net The specific composition of curcuminoids produced in the plant is influenced by the availability of substrates and the expression levels of these enzymes. ijfmr.com

Diketide-CoA Synthase (DCS) initiates the polyketide chain elongation in curcuminoid biosynthesis. This enzyme catalyzes the condensation of a phenylpropanoid-CoA starter unit, such as feruloyl-CoA or p-coumaroyl-CoA, with malonyl-CoA to yield a diketide-CoA intermediate, specifically feruloyldiketide-CoA or p-coumaroyldiketide-CoA. ijfmr.comnih.govbiorxiv.orguni-saarland.depnas.orgnih.govresearchgate.nettandfonline.comresearchgate.netuniprot.org Notably, DCS exhibits no activity with cinnamoyl-CoA as a substrate. uniprot.org

Kinetic analyses of DCS from Curcuma longa have provided specific parameters for its activity with feruloyl-CoA. The apparent substrate concentration at half-maximal velocity (S50) for feruloyl-CoA is 46 μM, with a catalytic turnover rate (kcat) of 0.02 s⁻¹. The enzyme displays allosteric behavior, indicated by a Hill slope of 1.8. nih.gov Optimal enzymatic activity for DCS is observed within a pH range of 6.5-7.5 and a temperature range of 25-35°C. uniprot.org DCS shares a significant degree of sequence identity, ranging from 62% to 63%, with CURS and possesses a conserved Cys-His-Asn catalytic triad, characteristic of type III PKSs. nih.govwikipedia.orgresearchgate.net

**Table 1: Kinetic and Environmental Parameters of Diketide-CoA Synthase (DCS) from *Curcuma longa***

| Parameter | Value | Substrate | Source |

| S50 | 46 μM | Feruloyl-CoA | nih.gov |

| kcat | 0.02 s⁻¹ | Malonyl-CoA | nih.gov |

| Hill Slope | 1.8 | Feruloyl-CoA | nih.gov |

| Optimum pH | 6.5-7.5 | N/A | uniprot.org |

| Optimum Temperature | 25-35°C | N/A | uniprot.org |

This compound Synthase (CURS) acts downstream of DCS, completing the formation of the curcuminoid scaffold. CURS accepts the diketide-CoA intermediate (e.g., feruloyldiketide-CoA) and catalyzes a decarboxylative condensation reaction with a second molecule of a phenylpropanoid-CoA, such as feruloyl-CoA, to form the final curcuminoid structure. nih.govbiorxiv.orguni-saarland.depnas.orgnih.govresearchgate.nettandfonline.comresearchgate.netwikipedia.orguniprot.org This process also involves the hydrolysis of the diketide-CoA to a β-keto acid intermediate, which then undergoes condensation. nih.govuni-saarland.denih.govwikipedia.org

Curcuma longa expresses three distinct isoforms of CURS: CURS1, CURS2, and CURS3. ijfmr.comnih.govrsc.orgwikipedia.orgresearchgate.netuniprot.orgexpasy.org These isoforms exhibit varying substrate specificities, which contributes to the diversity of curcuminoids produced in turmeric. ijfmr.comwikipedia.org While they share approximately 80% amino acid sequence identity, subtle structural differences dictate their preferred starter substrates and resulting products. wikipedia.org

CURS1: Primarily responsible for synthesizing this compound. It exclusively utilizes feruloyl-CoA as the starter substrate for the condensation with feruloyldiketide-CoA esters. nih.govacs.orgrsc.orgwikipedia.orgresearchgate.netexpasy.org

CURS2: Produces both this compound and demethoxythis compound, showing a preference for feruloyl-CoA as the starter substrate. biorxiv.orgwikipedia.orgresearchgate.netexpasy.org

CURS3: Exhibits broader substrate specificity, capable of synthesizing this compound, demethoxythis compound, and bisdemethoxythis compound. It can utilize both feruloyl-CoA and p-coumaroyl-CoA as starter substrates. ijfmr.combiorxiv.orgwikipedia.orgresearchgate.netuniprot.orgexpasy.org

The optimal pH for CURS3 activity is 8.0, and its optimal temperature range is 45-55°C. uniprot.org

**Table 2: Substrate Specificity of this compound Synthase (CURS) Isoforms from *Curcuma longa***

| CURS Isoform | Preferred Starter Substrate(s) | Primary Product(s) | Source |

| CURS1 | Feruloyl-CoA | This compound | wikipedia.orgresearchgate.net |

| CURS2 | Feruloyl-CoA | This compound, Demethoxythis compound | wikipedia.orgresearchgate.net |

| CURS3 | Feruloyl-CoA, p-Coumaroyl-CoA | This compound, Demethoxythis compound, Bisdemethoxythis compound | wikipedia.orgresearchgate.net |

Heterologous Biosynthesis of Curcuminoids in Engineered Microbial Systems

The limitations associated with traditional extraction methods from Curcuma longa, such as seasonal variability, environmental impact, and product impurity, have driven significant interest in developing alternative production platforms through genetic engineering of microbial systems. ijfmr.comacs.orgsciencepublishinggroup.comresearchgate.netresearchgate.netnih.govuminho.pt Heterologous production in microorganisms offers several advantages, including shorter cultivation times, reduced environmental footprint, and the potential for higher yields and purity. frontiersin.orguminho.pt

Genetic Engineering Strategies for Pathway Reconstruction in Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

Genetic engineering strategies involve reconstructing the complex curcuminoid biosynthetic pathway in amenable microbial hosts by introducing and optimizing the expression of relevant plant and bacterial genes.

Escherichia coli

Escherichia coli has been a primary model organism for the heterologous production of curcuminoids. The first artificial biosynthetic pathway for curcuminoids in E. coli was reported by Katsuyama et al., demonstrating the feasibility of microbial production. nih.govtandfonline.comuminho.ptroyalsocietypublishing.org This pathway typically involves the introduction of genes encoding enzymes such as tyrosine ammonia lyase (TAL), 4-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), 4-coumarate-CoA ligase (4CL), diketide-CoA synthase (DCS), and this compound synthase (CURS1). frontiersin.org

Engineered E. coli strains can produce this compound from various precursors, including tyrosine or ferulic acid. frontiersin.orgresearchgate.netroyalsocietypublishing.orgmdpi.com Significant progress has been made in optimizing production yields. For instance, the highest reported this compound production in E. coli from supplemented ferulic acid reached 959.3 μM (equivalent to 353.4 mg/L), achieving a 95.9% yield. frontiersin.orgroyalsocietypublishing.org De novo biosynthesis of this compound from glucose in E. coli has also been achieved, with titers reaching 3.8 mg/L. frontiersin.orgresearchgate.net

Beyond planktonic cultures, E. coli biofilm systems have been explored, demonstrating higher specific this compound production (0.9–2.2 fg·cell⁻¹) compared to planktonic counterparts (0.1–0.3 fg·cell⁻¹). mdpi.com Combinatorial biosynthesis, a strategy involving the combination of enzyme-encoding genes from different species to design novel gene clusters, is a key approach in optimizing curcuminoid production in E. coli. nih.govroyalsocietypublishing.org The use of curcuminoid synthase (CUS) from Oryza sativa, a single enzyme capable of "one-pot" synthesis of bisdemethoxythis compound, has also been integrated into E. coli for curcuminoid production. nih.govfrontiersin.orguni-saarland.depnas.orgtandfonline.comnih.gov

**Table 3: this compound Production in Engineered *Escherichia coli***

| Precursor Supplied | Production Titer (mg/L) | Production Yield (%) | Notes | Source |

| Ferulic Acid | 353.4 | 95.9 | Highest reported from supplemented FA | frontiersin.orgroyalsocietypublishing.org |

| Glucose | 3.8 | N/A | De novo biosynthesis | frontiersin.orgresearchgate.net |

| N/A | 0.9-2.2 fg·cell⁻¹ | N/A | Biofilm systems (specific production) | mdpi.com |

Saccharomyces cerevisiae

Saccharomyces cerevisiae (baker's yeast) is another promising host for heterologous curcuminoid production, partly due to its "Generally Recognized As Safe" (GRAS) status. nih.gov Engineered S. cerevisiae strains have been developed to produce this compound from precursors such as ferulic acid. acs.orgresearchgate.netnih.govmdpi.com

Strategies include expressing enzymes like 4CL from Arabidopsis thaliana or feruloyl-CoA synthetase (FerA) from Pseudomonas paucimobilis, in conjunction with type III PKSs from Oryza sativa or Curcuma longa. nih.gov To prevent the metabolic diversion of ferulic acid, the FDC1 gene, which codes for a ferulic acid decarboxylase, can be deleted. nih.gov

De novo biosynthesis of this compound from glucose in S. cerevisiae has achieved titers of 762.0 ± 59.2 μg/L when supplied with 30 mg/L of ferulic acid. acs.orgmdpi.com Further optimization of phenylpropanoid conversion pathways has led to increased production, reaching 4.2 ± 0.6 mg/L. acs.orgresearchgate.net The highest this compound titer reported from ferulic acid in S. cerevisiae was 2.7 mg/L, achieved by combining FerA with C. longa PKSs. nih.gov

**Table 4: this compound Production in Engineered *Saccharomyces cerevisiae***

| Precursor Supplied | Production Titer (mg/L) | Notes | Source |

| Ferulic Acid | 2.7 | Highest from supplemented FA (FerA + C. longa PKSs) | nih.gov |

| Glucose | 0.762 | De novo biosynthesis (from 30 mg/L FA) | acs.orgmdpi.com |

| N/A | 4.2 | De novo biosynthesis (optimized phenylpropanoids) | acs.orgresearchgate.net |

Metabolic Flux Optimization for Enhanced Curcuminoid Production

Metabolic flux optimization is a crucial strategy in production engineering research aimed at enhancing the biosynthesis of target compounds like curcuminoids in microbial cell factories. This involves redirecting metabolic resources within the host organism to maximize the yield of the desired product by fine-tuning enzyme expression, precursor availability, and pathway efficiency. nih.govbiorxiv.org

Research efforts have successfully engineered various microorganisms, including Escherichia coli and Saccharomyces cerevisiae, for curcuminoid biosynthesis. frontiersin.orgnih.govbiorxiv.orgmdpi.comresearchgate.net The complex this compound biosynthetic pathway requires the overexpression of multiple heterologous genes from plant, bacterial, and fungal sources. frontiersin.org The pathway typically initiates with aromatic amino acids like phenylalanine and tyrosine, which are converted into phenylpropanoid precursors such as p-coumaric acid, caffeic acid, and ferulic acid. These precursors are then activated by condensation with coenzyme A (CoA) molecules. Subsequently, type III polyketide synthases, specifically diketide-CoA synthase (DCS) and this compound synthase (CURS), catalyze the final steps of curcuminoid synthesis by combining two activated phenylpropanoids with a malonyl-CoA molecule. nih.govresearchgate.netnih.gov

Detailed Research Findings:

Significant advancements in metabolic flux optimization have led to improved curcuminoid titers and yields:

Precursor Pathway Optimization: In Saccharomyces cerevisiae, de novo this compound biosynthesis from glucose has been achieved by optimizing the metabolic flux towards the biosynthesis of aromatic amino acids (tyrosine and phenylalanine) and introducing enzymes like tyrosine ammonia lyase (TAL) and phenylalanine ammonia lyase (PAL). An engineered S. cerevisiae strain (QL158) was developed for high-level p-coumaric acid production, reaching 310.6 ± 18.4 mg/L in rich media. nih.govacs.org

Enzyme Expression and Selection:

The choice and expression levels of specific enzymes are critical. For instance, in E. coli, the use of caffeic acid O-methyltransferase (COMT) to convert caffeic acid to ferulic acid resulted in significantly higher this compound production compared to using caffeoyl-CoA O-methyl transferase (CCoAOMT), suggesting improved feruloyl-CoA availability. frontiersin.org

In E. coli, optimizing the first module of the curcuminoid pathway, which converts tyrosine to ferulic acid, led to a ferulic acid titer of 1325.1 μM. Further optimization of the second module, converting ferulic acid to this compound, resulted in a this compound concentration of 1529.5 μM (563.4 mg/L), marking a 59.4% increase and the highest reported concentration at the time. This indicated that malonyl-CoA was not a limiting factor at these production levels. frontiersin.org

Directed evolution has been employed to improve the expression level of curcuminoid synthase (CUS), identified as a rate-limiting enzyme in the pathway, thereby enhancing this compound biosynthesis efficiency in E. coli. researchgate.netacs.org

Host Cell Engineering and Co-culture Strategies:

Integrating this compound biosynthesis genes into the yeast genome using CRISPR-Cas9 has been explored to develop more efficient cell factories, moving away from plasmid-based approaches which can impose metabolic burden. nih.govacs.org

Codon optimization of enzymes, such as PaHpaB in S. cerevisiae, has led to a 3-fold increase in this compound production, reaching 861.9 ± 113.4 μg/L from glucose. nih.govacs.org

Co-culture strategies, where different E. coli strains specialize in distinct modules of the pathway (e.g., one converting tyrosine to ferulic acid and another converting hydroxycinnamic acids to curcuminoids), have been shown to reduce metabolic burden and significantly increase total curcuminoid production (e.g., 6.6 times higher than mono-culture systems). frontiersin.org

Substrate Supplementation:

Supplementation of precursors can boost production. For example, adding 30 mg/L ferulic acid to S. cerevisiae resulted in 762.0 ± 59.2 μg/L of this compound. Supplementing with 30 mg/L caffeic acid yielded 497.6 ± 35.7 μg/L of this compound. nih.govacs.org

Methionine supplementation to S. cerevisiae strains increased this compound yield to 2.2 ± 0.13 mg/L (2125.7 μg/L), representing a 1.6-fold improvement, by enhancing the methylation efficiency of AtCOMT and increasing caffeic acid and ferulic acid levels. nih.govacs.org

Dynamic Pathway Modeling: Kinetic ensemble models have been developed for curcuminoid pathways in Pseudomonas putida to understand pathway fluxes, predict intermediate concentrations, and identify limiting steps. These models guide the design of production strains by optimizing gene expression levels. For instance, high relative expression of c3h, curs2, and dcs and low relative expression of tal, comt, ccoaomt, and 4cl4 were found to be optimal for this compound production from tyrosine, leading to a 4.1-fold increase in production efficiency and the highest reported yield from tyrosine to date (10.8 ± 1.8% of the maximum theoretical yield). biorxiv.orgresearchgate.net

Data Tables:

The following tables summarize key research findings related to this compound production in engineered microbial systems, highlighting the impact of metabolic flux optimization strategies.

Table 1: this compound Production in Engineered Saccharomyces cerevisiae Strains

| Strain/Condition | Precursor Supplementation | This compound Titer | Notes | Source |

| JI1 strain | 30 mg/L Ferulic Acid | 762.0 ± 59.2 μg/L | Produced in YNB minimal medium | nih.govacs.org |

| JI2 strain | 30 mg/L Caffeic Acid | 497.6 ± 35.7 μg/L | Produced in YNB minimal medium | nih.govacs.org |

| JQ2 strain | 20 g/L Glucose | 861.9 ± 113.4 μg/L | Codon-optimized PaHpaB improved production 3-fold | nih.govacs.org |

| JQ4 strain | 20 g/L Glucose | 2.4 ± 0.1 mg/L | De novo biosynthesis | nih.gov |

| JQ4 strain | 20 g/L Glucose + 100 mg/L Methionine | 4.2 mg/L (2125.7 μg/L) | 1.6-fold improvement with methionine | nih.govacs.org |

| QL158 strain | N/A | 310.6 ± 18.4 mg/L p-coumaric acid | Optimized for p-coumaric acid overproduction | nih.govacs.org |

Table 2: this compound Production in Engineered Escherichia coli Strains

| Strategy/Condition | Precursor Supplementation | This compound Titer | Notes | Source |

| Optimized Module 1 (Tyrosine to Ferulic Acid) | Tyrosine | 1325.1 μM Ferulic Acid | Highest ferulic acid titer reported | frontiersin.org |

| Optimized Module 2 (Ferulic Acid to this compound) | Ferulic Acid | 1529.5 μM (563.4 mg/L) | 59.4% increase, highest reported this compound concentration | frontiersin.org |

| Mono-culture (full pathway) | Tyrosine | Increased production compared to previous CCoAOMT pathway | frontiersin.org | |

| Co-culture (two E. coli strains) | Tyrosine | 125.8 μM Total Curcuminoids | 6.6 times increase over mono-culture | frontiersin.org |

| Biofilm system | 8 mM Ferulic Acid | 2.2 fg·cell⁻¹ (specific production) | Up to 10-fold higher specific production than planktonic cells | mdpi.comresearchgate.net |

| De novo production | Glucose | 3.8 mg/L | researchgate.net |

Table 3: this compound Production from Tyrosine in Pseudomonas putida

| Strain | Substrate | This compound Yield (% of Max Theoretical) | Notes | Source |

| Tyr2 | 1 mM Tyrosine | 2.7 ± 0.2% | Highest yield from tyrosine in P. putida | biorxiv.orgresearchgate.net |

| Optimized strain | Tyrosine | 10.8 ± 1.8% | 4.1-fold increase in production efficiency, highest reported yield from tyrosine to date | biorxiv.orgresearchgate.net |

Mechanistic Investigations of Curcumin Bioactivity at the Molecular and Cellular Level Preclinical Focus

Oxidative Stress Modulation Mechanisms

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, is implicated in numerous chronic diseases. Curcumin (B1669340) exerts its antioxidant effects through direct scavenging of free radicals and by modulating endogenous antioxidant systems.

Direct Free Radical Scavenging and Antioxidant Potential

This compound demonstrates robust direct free radical scavenging activity, effectively neutralizing various reactive species. Its unique conjugated structure, featuring two phenolic sites, enables it to act as a potent radical-trapping and chain-breaking antioxidant. mdpi.commedcraveonline.commdpi.com Preclinical studies have shown this compound to be effective against a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide (B77818) anion radicals (O₂⁻), hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), nitric oxide (NO), peroxynitrite (ONOO⁻), and peroxyl radicals (ROO•). mdpi.commedcraveonline.commdpi.comnih.govmedcraveonline.com This direct scavenging capability contributes to its ability to inhibit lipid peroxidation and peroxide-induced DNA damage. mdpi.comnih.gov Furthermore, this compound has been observed to chelate heavy metals, which can otherwise catalyze the formation of harmful free radicals. mdpi.com Its antioxidant potential has been reported to be comparable to that of established antioxidants like vitamin C and vitamin E. nih.gov

Regulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Glutathione (B108866), Catalase, Heme Oxygenase-1, NADPH Quinone Dehydrogenase)

Beyond direct scavenging, this compound significantly enhances the activity and expression of the body's intrinsic antioxidant enzyme systems. It upregulates enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione reductase (GR), glutathione S-transferase (GST), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.commdpi.commedcraveonline.comfrontiersin.orgplos.orgmdpi.comresearchgate.netfrontiersin.orgmdpi.com For instance, studies on RAW264.7 cells treated with this compound demonstrated increased activity of CAT, SOD, and glutathione peroxidase. plos.org In a rat model of quinolinic acid-induced neurotoxicity, this compound treatment led to a significant increase in SOD and CAT activities. mdpi.com this compound also plays a role in boosting intracellular glutathione (GSH) levels, a critical non-enzymatic antioxidant. nih.govmdpi.comresearchgate.netfrontiersin.org The ability of this compound to enhance the expression of HO-1 and NQO1 at the mRNA level further underscores its influence on these protective systems. mdpi.comnih.gov

Table 1: Effects of this compound on Endogenous Antioxidant Enzymes (Preclinical Studies)

| Enzyme/Molecule | Effect of this compound | Reference |

| Superoxide Dismutase (SOD) | Increased activity | mdpi.complos.orgmdpi.comfrontiersin.org |

| Catalase (CAT) | Increased activity | plos.orgmdpi.comfrontiersin.org |

| Glutathione (GSH) | Increased levels | nih.govmdpi.comresearchgate.netfrontiersin.org |

| Glutathione Peroxidase (GPx) | Increased activity | mdpi.complos.orgmdpi.com |

| Glutathione Reductase (GR) | Increased activity | mdpi.com |

| Glutathione S-Transferase (GST) | Increased activity | medcraveonline.commdpi.com |

| Heme Oxygenase-1 (HO-1) | Increased expression/activity | mdpi.complos.orgmdpi.comresearchgate.netmdpi.comnih.govnih.govfrontiersin.org |

| NAD(P)H Quinone Dehydrogenase (NQO1) | Increased expression/activity | mdpi.commdpi.commdpi.comnih.govnih.gov |

| γ-Glutamylcysteine Ligase (γ-GCL) | Increased activity | plos.orgmdpi.comresearchgate.net |

Crosstalk with Redox-Sensitive Signaling Pathways (e.g., Keap1-Nrf2/ARE Pathway)

A pivotal mechanism by which this compound modulates oxidative stress is through its interaction with the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This compound activates the Nrf2 pathway by disrupting the association between Nrf2 and its cytoplasmic repressor, Keap1. mdpi.comfrontiersin.orgplos.orgresearchgate.netmdpi.comnih.govfrontiersin.orgnih.govresearchgate.net This dissociation allows Nrf2 to translocate into the nucleus, where it binds to specific ARE sequences located in the promoter regions of various cytoprotective genes. mdpi.complos.orgmdpi.comnih.govnih.govresearchgate.net The activation of the Nrf2/ARE pathway by this compound leads to the transcriptional upregulation of a battery of antioxidant and detoxification enzymes, including HO-1, NQO1, and enzymes involved in glutathione synthesis (e.g., GCL, GPx, catalase, GST). mdpi.complos.orgmdpi.commdpi.comnih.govnih.govfrontiersin.org This indirect antioxidant action is a key aspect of this compound's ability to maintain cellular redox homeostasis. frontiersin.org Furthermore, Nrf2 is known to be a potent inhibitor of NF-κB signaling, illustrating a significant crosstalk between these two crucial pathways in regulating cellular responses to oxidative stress and inflammation. frontiersin.orgoaepublish.com

Anti-Inflammatory Signaling Mechanisms

Chronic inflammation is a fundamental process underlying many diseases. This compound exhibits potent anti-inflammatory effects by modulating various molecular targets and signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-Inflammatory Transcription Factors (e.g., NF-κB, AP-1, STAT3)

This compound is a well-documented inhibitor of several key pro-inflammatory transcription factors. A primary target is nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. mdpi.comfrontiersin.orgnih.govoaepublish.comtandfonline.comwjgnet.comnih.govsci-hub.sebioline.org.brnih.govnih.govnih.govwjgnet.comresearchgate.netmdpi.compreprints.org this compound prevents NF-κB activation by inhibiting the degradation of its inhibitory subunit, IκBα, and subsequently blocking the nuclear translocation of the active p65 subunit. frontiersin.orgnih.govwjgnet.commdpi.com This suppression leads to a reduction in the expression of numerous NF-κB-regulated pro-inflammatory genes and proteins, including cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1β, IL-6, IL-2, IL-8, and IL-12, as well as cyclooxygenase-2 (COX-2) and matrix metallopeptidase-9 (MMP-9). mdpi.comnih.govwjgnet.comresearchgate.netmdpi.com

Another significant target is activator protein-1 (AP-1). This compound has been shown to downregulate AP-1, a transcription factor involved in regulating genes associated with cell proliferation, anti-apoptotic processes, and inflammation. mdpi.comtandfonline.comsci-hub.senih.govmdpi.compreprints.orgmm-encapsulation.com

Furthermore, this compound modulates the signal transducer and activator of transcription 3 (STAT3) pathway. It inhibits STAT3 phosphorylation and its subsequent nuclear translocation, thereby disrupting oncogenic signaling and contributing to its anti-inflammatory actions. mdpi.comtandfonline.comwjgnet.comsci-hub.senih.govnih.govresearchgate.netmdpi.compreprints.org STAT3 is a critical component of several signaling pathways that regulate oncogenes and mediate the transduction of pro-inflammatory cytokines and growth factors. mdpi.com

Modulation of Inflammatory Enzyme Activities (e.g., Cyclooxygenase-2, Lipoxygenase, Inducible Nitric Oxide Synthase, Phospholipase A2)

This compound modulates the activity of several enzymes central to the inflammatory response. It inhibits the activity and expression of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. wjgnet.combioline.org.brnih.govnih.govwjgnet.commdpi.comfishersci.nomdpi.comnih.gov COX-2 is typically induced by inflammatory stimuli and is often overexpressed in inflamed and neoplastic tissues. nih.gov

In addition, this compound suppresses lipoxygenase (LOX) activity, particularly 5-LOX, which is involved in the biosynthesis of pro-inflammatory leukotrienes. wjgnet.combioline.org.brnih.govnih.govwjgnet.comfishersci.nomdpi.comnih.gov Preclinical studies indicate that this compound reduces the formation of leukotrienes such as LTB₄ and LTC₄. mdpi.com

This compound also inhibits inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key mediator in inflammation. wjgnet.comnih.govnih.govwjgnet.comnih.gov The inhibition of iNOS by this compound is often linked to its ability to suppress NF-κB activation. wjgnet.comwjgnet.com

Lastly, this compound has been shown to inhibit phospholipase A2 (PLA2), including cytosolic PLA2 (cPLA2). wjgnet.comnih.govmdpi.com PLA2 plays a crucial role in releasing arachidonic acid from cell membranes, which is then metabolized by COX and LOX enzymes into various inflammatory mediators. wjgnet.combioline.org.brnih.govwjgnet.commdpi.com

Regulation of Pro- and Anti-Inflammatory Cytokine and Chemokine Production

This compound exerts significant anti-inflammatory effects by modulating the production of various cytokines and chemokines. It has been consistently shown to suppress the release of key pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) researchgate.netnih.govnih.govmdpi.comcaldic.com. This inhibitory action is largely mediated through the suppression of crucial signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including JNK, p38 MAPK, and ERK researchgate.netnih.govnih.govcaldic.com. For example, in TNF-α-treated HaCaT cells, this compound effectively inhibited the expression of TNF-α-induced IL-1β, IL-6, and TNF-α by suppressing NF-κB and MAPK pathways researchgate.net. Similarly, in lipopolysaccharide (LPS)-induced BV-2 microglial cells, this compound significantly reduced TNF-α and IL-1β levels mdpi.com.

Conversely, this compound can enhance the production of anti-inflammatory cytokines, such as interleukin-4 (IL-4) and interleukin-10 (IL-10) nih.govmdpi.comcaldic.comcambridge.org. In LPS-stimulated BV-2 microglial cells, this compound effectively upregulated IL-10 and enhanced IL-4 production, concomitant with a reduction in pro-inflammatory factors mdpi.com. In ex vivo cultured mucosal biopsies from pediatric patients with active inflammatory bowel disease (IBD), this compound notably increased IL-10 expression while simultaneously reducing IL-1β production cambridge.org. This compound's influence extends to chemokines, where it inhibits the production of monocyte chemoattractant protein-1 (MCP-1) and macrophage inhibitory protein (MIP) nih.gov. For instance, this compound pre-treatment attenuated LPS-induced expression of MCP-1 in vascular smooth muscle cells in a dose-dependent manner nih.gov.

Table 1: this compound's Modulation of Cytokines and Chemokines in Preclinical Models

| Target Cytokine/Chemokine | Effect of this compound | Involved Pathway(s) | Cell/Model System (Examples) |

| IL-1β | Decreased production | NF-κB, MAPK, p38 MAPK | TNF-α-treated HaCaT cells, LPS-induced BV-2 cells, IBD mucosal biopsies |

| IL-6 | Decreased production | NF-κB, MAPK | TNF-α-treated HaCaT cells, LPS-induced BV-2 cells |

| TNF-α | Decreased production | NF-κB, MAPK | TNF-α-treated HaCaT cells, LPS-induced BV-2 cells |

| IL-4 | Increased production | JAK/STAT/SOCS | LPS-induced BV-2 microglial cells |

| IL-10 | Increased production | JAK/STAT/SOCS | LPS-induced BV-2 microglial cells, IBD mucosal biopsies |

| MCP-1 | Decreased production | NF-κB | Human umbilical vein endothelial cells (HUVEC), vascular smooth muscle cells (VSMCs) |

| MIP | Decreased production | (Not specified in sources) | (Not specified in sources) |

Activation of Anti-Inflammatory Receptors and Pathways

This compound's anti-inflammatory properties are also mediated through its interaction with specific anti-inflammatory receptors and the inhibition of pro-inflammatory pathways. A key receptor implicated in this compound's anti-inflammatory effects is Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) nih.govnih.govwjgnet.commdpi.com. PPAR-γ, a member of the nuclear receptor superfamily, forms heterodimers with the retinoid X receptor upon ligand binding and subsequently binds to a peroxisome proliferation response element (PPRE) to regulate gene transcription nih.gov. Preclinical studies suggest that this compound's beneficial effects are mediated by the upregulation and activation of PPAR-γ nih.govnih.govwjgnet.com. This activation can lead to the suppression of inflammatory cytokine release and the inhibition of NF-κB, a major pro-inflammatory mediator nih.govwjgnet.com. Immunohistochemical staining of RAW 264.7 cells demonstrated increased nuclear PPAR-γ staining in cells pretreated with this compound, indicating its role in upregulating this receptor nih.gov.

Furthermore, this compound has been shown to inhibit Toll-like Receptor 4 (TLR4) signaling, a crucial pathway involved in initiating inflammatory responses nih.govmdpi.comresearchgate.net. TLR4 plays a key role in modulating immune responses and stimulating the production of inflammatory chemokines and cytokines researchgate.net. This compound can directly bind to TLRs and downregulate associated signaling pathways, including Mitogen-Activated Protein Kinases (MAPKs), Activator Protein 1 (AP-1), and NF-κB, thereby reducing the generation of inflammatory mediators mdpi.com. By inhibiting the NF-κB pathway, this compound can also directly restrain the assembly or inhibit the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, which is implicated in various inflammatory diseases mdpi.com.

Table 2: this compound's Activation/Inhibition of Anti-Inflammatory Receptors and Pathways

| Receptor/Pathway | Effect of this compound | Mechanism/Outcome | Cell/Model System (Examples) |

| PPAR-γ | Activation/Upregulation | Leads to suppression of inflammatory cytokine release, inhibits NF-κB | RAW 264.7 cells, various preclinical models |

| Toll-like Receptor 4 (TLR4) | Inhibition | Downregulates MAPKs, AP-1, NF-κB; reduces inflammatory mediator generation | Preclinical studies, various inflammatory models |

| NF-κB | Inhibition | Blocks IKK-complex, reduces transcription of pro-inflammatory genes | Various cancer and inflammatory cell lines |

| NLRP3 inflammasome | Inhibition | Via NF-κB pathway | (Not specified in sources) |

Anticancer Mechanisms in in vitro and Preclinical Models

This compound exhibits potent anticancer activities across various in vitro and preclinical models, primarily through its ability to modulate multiple cellular signaling pathways involved in tumor growth, survival, and metastasis mdpi.comresearchgate.netmdpi.commdpi.comnih.gov.

Cell Proliferation Inhibition and Cell Cycle Arrest Induction

This compound significantly inhibits the proliferation of diverse cancer cell lines, with observed IC50 values often in the micromolar range researchgate.netnih.gov. This antiproliferative effect is frequently linked to the induction of cell cycle arrest at specific phases, most commonly the G2/M phase, but also the G1/G0 phase mdpi.comresearchgate.netnih.govspandidos-publications.comresearchgate.net. For instance, in human breast cancer cell lines (T47D, MCF7, MDA-MB-231, MDA-MB-468), this compound induced G2/M phase arrest researchgate.netnih.gov. In glioblastoma (GBM) cells, this compound promotes cell cycle arrest in the G2/M phase prior to cell apoptosis mdpi.com.

The mechanisms underlying cell cycle arrest involve the modulation of key regulatory proteins. This compound has been shown to decrease the expression of cell division cycle 25 (CDC25) and CDC2 proteins, while increasing the expression of p21, a cyclin-dependent kinase (CDK) inhibitor researchgate.netnih.gov. It can also upregulate other CDK inhibitors like p16 and p27, and concurrently inhibit the activity of CDKs such as CDK2, CDK4, Cyclin D1, B, and E researchgate.net. In colorectal cancer cells (HCT116, HCT15, DLD-1), this compound inhibited CDK2 kinase activity and induced G1 cell cycle arrest researchgate.net. The inhibition of pathways like PI3K/Akt/mTOR also contributes to G2/M phase arrest mdpi.comresearchgate.netmdpi.comnih.govijbs.com.

Table 3: this compound's Effect on Cell Proliferation and Cell Cycle Arrest

| Cancer Type/Cell Line (Examples) | Effect on Proliferation | Cell Cycle Phase Arrest | Key Molecular Targets/Pathways |

| Breast Cancer (T47D, MCF7, MDA-MB-231, MDA-MB-468) | Significant inhibition (micromolar IC50) | G2/M phase | ↓ CDC25, ↓ CDC2, ↑ p21, ↓ Akt/mTOR phosphorylation |

| Glioblastoma (GBM) cells | Inhibition | G2/M phase | Modulation of Rb, p53, MAPK, P13K/Akt, JAK/STAT, Shh, NF-κB pathways |

| Colorectal Cancer (HCT116, HCT15, DLD-1) | Inhibition | G1 phase, G2/M phase | ↓ CDK2 activity, ↑ p16, p21, p27, ↓ CDK4, Cyclin D1, B, E |

| Non-Small Cell Lung Cancer (NSCLC) | Inhibition | (Not specified) | Wnt/β-catenin pathway, Akt/mTOR downregulation |

| Prostate Cancer (LnCaP, C4-2B) | Inhibition | Cell cycle arrest | Downregulation of PI3K/Akt pathway |

Apoptosis Induction Pathways (e.g., Caspase Activation, Bcl-2/Bax Modulation, p53 Pathway)

This compound is a potent inducer of apoptosis in various cancer cell types, acting through multiple intrinsic and extrinsic pathways researchgate.netnih.govcaldic.comcambridge.orgnih.govwjgnet.commdpi.commdpi.comnih.govijbs.commdpi.commdpi.comresearchgate.net. A central mechanism involves the activation of caspases, particularly caspase-3 and caspase-9, which are key executioners of programmed cell death researchgate.netnih.govijbs.commdpi.com. This activation is often accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP) ijbs.commdpi.com.

Modulation of the Bcl-2 family of proteins is another critical pathway. This compound consistently decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously increasing the expression of pro-apoptotic proteins such as Bax mdpi.comresearchgate.netnih.govijbs.commdpi.commdpi.com. This shift in the Bcl-2/Bax ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome-c into the cytoplasm and subsequent caspase activation mdpi.comresearchgate.netnih.govijbs.commdpi.com.

The p53 pathway is also significantly impacted by this compound. This compound can upregulate the expression of p53, p21, and ING4, thereby inducing cell cycle arrest and apoptosis mdpi.commdpi.commdpi.comnih.govtandfonline.com. It can induce p53 activity by upregulating p21Waf/Cip1 and ING4 protein expression mdpi.com. This compound may induce p53 phosphorylation on serine 15, which increases the accumulation of this protein in cancer cells nih.govtandfonline.com. Furthermore, this compound can activate p53 in a transcription-dependent manner by enhancing the expression of pro-apoptotic genes like Bax, Noxa, and Puma mdpi.com. Interestingly, this compound can also induce apoptosis in a p53-independent manner, particularly in cells lacking functional p53, by downregulating pro-survival proteins like Bcl-2 mdpi.comnih.govtandfonline.com. The PI3K/Akt/mTOR pathway, a survival pathway often activated in cancer, is frequently downregulated by this compound, which in turn facilitates apoptosis mdpi.comresearchgate.netmdpi.comnih.govijbs.comnih.gov.

Table 4: this compound's Apoptosis Induction Pathways

| Pathway/Mechanism | Key Molecular Changes | Outcome | Cancer Type/Cell Line (Examples) |

| Caspase Activation | ↑ Caspase-3, ↑ Caspase-9, PARP cleavage | Apoptosis induction | Breast cancer, renal cell carcinoma, ovarian cancer, retinoblastoma, lung adenocarcinoma, glioma |

| Bcl-2/Bax Modulation | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax, ↑ Bax/Bcl-2 ratio | Mitochondrial depolarization, cytochrome-c release, apoptosis | Breast cancer, glioblastoma, renal cell carcinoma, ovarian cancer, lung adenocarcinoma, colorectal cancer |

| p53 Pathway | ↑ p53, ↑ p21, ↑ ING4, p53 phosphorylation (Ser15) | Cell cycle arrest, apoptosis | Glioblastoma, breast cancer, multiple myeloma, colorectal cancer |

| PI3K/Akt/mTOR Inhibition | ↓ PI3K, ↓ Akt, ↓ mTOR phosphorylation | Facilitates apoptosis, G2/M arrest | Breast cancer, glioblastoma, renal cell carcinoma, ovarian cancer, NSCLC, prostate cancer |

Autophagy Modulation in Cancer Cells

This compound's role in autophagy modulation in cancer cells is complex and context-dependent, often contributing to cell death mdpi.commdpi.comnih.govijbs.comfrontiersin.orgjst.go.jp. In many preclinical studies, this compound has been shown to induce autophagy, which can contribute to its anti-tumor effects mdpi.comnih.govijbs.comfrontiersin.orgjst.go.jp. For instance, in human ovarian cancer cells, lung cancer cells (A549), and human melanoma cells, this compound induces protective autophagy by inhibiting the Akt/mTOR/p70S6K pathway mdpi.comfrontiersin.orgjst.go.jp. Inhibition of PI3K and AKT, which regulate mTOR expression, is a feasible strategy to induce autophagy-cell death in glioblastoma cells mdpi.com. This compound also activates the ERK1/2 pathway to induce autophagy in malignant glioma cells frontiersin.org.

Evidence suggests that this compound can upregulate autophagy-related molecules such as Beclin-1 and LC3-II (conversion of LC3-I to LC3-II) nih.govfrontiersin.orgjst.go.jp. In HCT116 and SW620 colon cancer cells, this compound promotes autophagy by reducing YAP and P62 and enhancing LC3-II frontiersin.org. The induction of reactive oxygen species (ROS) by this compound can also activate autophagy, as seen in SiHa cells and HCT116 cells, where it upregulates p53 and Beclin-1 frontiersin.org. In some contexts, the induction of autophagy by this compound can enhance apoptosis, as observed in gastric cancer cells where inhibition of autophagy by 3-methyladenine (B1666300) (3-MA) led to enhanced this compound-induced cell apoptosis nih.gov.

Table 5: this compound's Autophagy Modulation in Cancer Cells

| Cancer Type/Cell Line (Examples) | Effect on Autophagy | Key Molecular Targets/Pathways | Outcome/Context |

| Ovarian Cancer Cells, Lung Cancer Cells (A549), Melanoma Cells | Induction | Akt/mTOR/p70S6K pathway inhibition | Protective autophagy leading to cell death |

| Glioblastoma Cells | Induction | PI3K/AKT/mTOR inhibition, ERK1/2 activation | Induces autophagy-cell death |

| Colon Cancer Cells (HCT116, SW620) | Promotion | ↓ YAP, ↓ P62, ↑ LC3-II, ↑ Beclin-1, ↑ p53 (via ROS) | Promotes autophagy and inhibits proliferation |

| Gastric Cancer Cells | Promotion | ↑ LC3-II, upregulation of autophagy-related proteins | Inhibition of autophagy enhances this compound-induced apoptosis |

Inhibition of Cancer Cell Migration, Invasion, and Metastasis (e.g., Matrix Metalloproteinase-9)

This compound demonstrates significant inhibitory effects on cancer cell migration, invasion, and metastasis in various preclinical models mdpi.commdpi.comresearchgate.netfrontiersin.orgspandidos-publications.com. A primary mechanism involves the downregulation of Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial enzymes that degrade the extracellular matrix, thereby facilitating tumor cell invasion and metastasis mdpi.comresearchgate.netfrontiersin.orgspandidos-publications.com.

In human lung cancer cells (A549, 801D, CL1-5), this compound reduces migration and invasion through the inhibition of MMP-2 and MMP-9, as well as Vascular Endothelial Growth Factor (VEGF) mdpi.comresearchgate.netfrontiersin.org. The underlying molecular mechanisms include the inhibition of the Rac1/PAK1 signaling pathway frontiersin.org. This compound also inhibits the invasion and metastasis of human lung adenocarcinoma cells by activating the tumor suppressor DnaJ-like heat shock protein 40 (HLJ1) via the JNK/JunD pathway and by modulating E-cadherin expression frontiersin.org.

In human liver adenocarcinoma cells (SK-Hep-1), this compound inhibited vasculogenic mimicry, decreased cell migration, and reduced MMP-9 production by down-regulating the Akt and STAT3 signaling pathways frontiersin.org. In endometrial carcinoma (EC) cell lines, this compound inhibited migration and invasion by decreasing the expression and activity of MMP-2 and MMP-9 through the regulation of the ERK signaling pathway spandidos-publications.com. Furthermore, in colon cancer cells (LoVo and SW480), this compound suppressed adhesion and invasion by inhibiting NF-κB activation and IKK activity, leading to the downregulation of uPA and MMP9 expression nih.gov. This compound also reduces the expression of metastasis-associated genes mdpi.comresearchgate.net.

Table 6: this compound's Inhibition of Cancer Cell Migration, Invasion, and Metastasis

| Cancer Type/Cell Line (Examples) | Effect on Migration/Invasion/Metastasis | Key Molecular Targets/Pathways |

| Lung Cancer (A549, 801D, CL1-5) | Inhibits migration, invasion, metastasis | ↓ MMP-2, ↓ MMP-9, ↓ VEGF, Rac1/PAK1 inhibition, JNK/JunD pathway, E-cadherin modulation |

| Liver Adenocarcinoma (SK-Hep-1) | Inhibits vasculogenic mimicry, migration, MMP-9 production | ↓ Akt, ↓ STAT3 signaling pathways |

| Endometrial Carcinoma (EC) cells | Inhibits migration, invasion | ↓ MMP-2, ↓ MMP-9, ↓ phosphorylated ERK1/2 |

| Colon Cancer (LoVo, SW480) | Inhibits adhesion, invasion | ↓ NF-κB, ↓ IKK activity, ↓ uPA, ↓ MMP9 |

| Glioma cells | Inhibits invasion | ↓ MMP-1, ↓ MMP-3, ↓ MMP-9, ↓ MMP-14 mRNA expression |

| Head and Neck Squamous Carcinoma cells | Inhibits invasion | ↓ MMP-9, ↓ Bcl-2, ↓ cyclin D1, ↓ IL-6, ↓ COX-2 |

| Prostate Cancer | Inhibits invasion | ↓ MMP-2, ↓ MMP-9 |

Angiogenesis Inhibition Mechanisms (e.g., Vascular Endothelial Growth Factor Modulation)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties in preclinical models, primarily by modulating Vascular Endothelial Growth Factor (VEGF) and its associated signaling pathways. This compound can suppress tumor angiogenesis in vivo by downregulating VEGF expression nih.govijbs.com. This effect is often linked to the inhibition of key signaling pathways, such as the JAK/STAT pathway, which, when suppressed by this compound, leads to the downregulation of VEGF nih.govijbs.com. Additionally, this compound may reduce VEGF signaling by inhibiting aldose-reductase, which prevents sorbitol formation and subsequently decreases advanced glycated end-products (AGEs) concentration mdpi.com. Downregulation of neuropilin-1 (Nrp-1), a co-receptor for VEGFR2, has also been suggested as a mechanism by which this compound reduces VEGF expression and its downstream pathways, including ERK2 in the MAPK pathway frontiersin.org.

Effects on Cancer Stemness and Chemoresistance

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by self-renewal capabilities, differentiation potential, and resistance to conventional therapies, contributing to tumor recurrence and metastasis researchgate.netiiarjournals.org. This compound has shown promising effects in targeting CSCs and overcoming chemoresistance in various cancer models.

This compound targets CSCs by modulating critical signaling pathways involved in their growth and survival, including Wnt/β-catenin, Sonic Hedgehog, PI3K/Akt/mTOR, and Notch pathways researchgate.netiiarjournals.org. It has been shown to reduce the expression of stem cell markers such as CD44, CD133, and ALDH researchgate.net. Furthermore, this compound can suppress the release of cytokines like interleukin (IL)-6, IL-8, and IL-1, which are known to stimulate CSCs iiarjournals.org. For instance, this compound inhibited IL-6 secretion from human pro-monocytic U937 cells in a dose-dependent manner iiarjournals.org.

In the context of chemoresistance, this compound has been reported to reverse drug resistance through various mechanisms. It can downregulate the multidrug resistance mutation 1 (MDR-1) gene in paclitaxel-resistant cells mdpi.com. In colorectal cancer, this compound reverses cisplatin (B142131) resistance by acting on long non-coding RNAs, specifically by decreasing the expression of LncRNA KCNQ1OT1, which impairs the miR-497/Bcl-2 axis nih.gov. This compound also suppresses P-glycoprotein to reduce the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and enhancing chemosensitivity mdpi.com. Studies have shown that this compound can synergize with chemotherapeutic agents like doxorubicin, paclitaxel, and 5-fluorouracil (B62378) to enhance their therapeutic efficacy by targeting various molecules and regulating key signaling pathways involved in chemoresistance mdpi.com.

Interplay with Key Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, JAK/STAT, MAPK, Wnt/β-catenin, Epidermal Growth Factor Receptor)

This compound's anticancer activity is largely attributed to its ability to modulate multiple oncogenic signaling pathways that are aberrantly activated in cancer.

PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival, proliferation, and apoptosis. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells, leading to apoptosis and inhibition of proliferation ijbs.commdpi.comuece.brfrontiersin.org. For example, this compound's apoptotic and autophagic effects in breast cancer cells are hypothesized to be mediated by blocking the PI3K/Akt signaling pathway uece.br. In glioblastoma, this compound suppresses the phosphorylation of Akt protein, leading to a decrease in tumor size in preclinical models frontiersin.orgmdpi.com.

JAK/STAT Pathway : The JAK/STAT pathway plays a vital role in cytokine-mediated immune responses and is often dysregulated in cancers, contributing to proliferation, apoptosis resistance, metastasis, and chemoresistance ijbs.comnih.gov. This compound effectively inhibits the JAK/STAT pathway by reducing the phosphorylation of JAK1, STAT1, and STAT3 nih.govijbs.comnih.gov. This deactivation leads to the downregulation of downstream targets like VEGF, Bcl-xL, and cyclin D1, suppressing cell proliferation, invasion, and metastasis nih.govijbs.comnih.gov.

MAPK Pathway : The mitogen-activated protein kinase (MAPK) cascade regulates various cellular processes, including proliferation, differentiation, and apoptosis frontiersin.org. This compound modulates the MAPK pathway, with observed effects varying depending on the cancer type. It can inhibit the phosphorylation of ERK1/2 and EGFR, suppressing ERK activity in breast cancer cells mdpi.comfrontiersin.org. In some contexts, this compound has been shown to induce apoptosis by activating JNK and p38 MAPK pathways, while in others, it reduces the expression levels of JNK, MAPK p38, and ERK nih.govspandidos-publications.com.

Wnt/β-catenin Pathway : This pathway is critical for cell proliferation, differentiation, and stem cell self-renewal, and its aberrant activation is linked to various cancers researchgate.netfrontiersin.org. This compound has been shown to inhibit the Wnt/β-catenin pathway by significantly decreasing the expression levels of β-catenin, cyclin D1, and c-Myc frontiersin.org. It can also activate the Wnt/β-catenin signaling pathway by inhibiting the expression of GSK-3β in some contexts, such as Parkinson's disease models frontiersin.orgfrontiersin.org.

Epidermal Growth Factor Receptor (EGFR) : EGFR overexpression is common in many cancers and is associated with tumor progression and drug resistance mdpi.comuece.br. This compound interferes with EGFR signaling by inhibiting its phosphorylation and downregulating its expression mdpi.comuece.brnih.govheraldopenaccess.us. This inhibition can prevent cellular proliferation and induce apoptosis, as observed in triple-negative breast cancer cells mdpi.com. Cur

Epigenetic Modifications and Gene Expression Regulation in Cancer (e.g., DNA Demethylation, Histone Acetyltransferase Modulation, non-coding RNA Modulation)

This compound's anticancer effects also extend to epigenetic modifications and the regulation of gene expression, offering another layer of therapeutic potential.

DNA Demethylation : this compound acts as a DNA hypomethylating agent by inhibiting DNA methyltransferases (DNMTs) mdpi.comstem-art.com. This can lead to the re-expression of epigenetically silenced tumor suppressor genes. Studies have shown that this compound treatment can result in methylation changes at selected, partially methylated loci stem-art.com.

Histone Acetyltransferase (HAT) Modulation : Histone acetylation and deacetylation are crucial epigenetic modifications influencing gene expression nih.gov. This compound has been identified as a selective HAT inhibitor, particularly targeting p300/CBP, which are often implicated in cancer cell growth researchgate.net. This compound can promote the proteasome-dependent degradation of p300 and inhibit its acetyltransferase activity, leading to a global decrease in histone acetylation and modulation of gene transcription researchgate.net. It can also re-establish the balance between HAT and histone deacetylase (HDAC) activities mdpi.com.

Non-coding RNA (ncRNA) Modulation : this compound regulates the expression of various non-coding RNAs, including microRNAs (miRNAs), which play significant roles in cancer pathogenesis ijbs.comfrontiersin.orgplos.org. This compound can selectively upregulate tumor-suppressive miRNAs while downregulating oncogenic miRNAs, thereby arresting cancer progression ijbs.comnih.gov. For example, this compound has been shown to increase the expression of miR-143 via hypomethylation and miR-98, which downregulates targets like LIN28A, MMP-2, and MMP-9, inhibiting lung cancer cell invasion and migration nih.gov. In prostate cancer and melanoma cells, a this compound analog, EF24, was found to inhibit miR-21 expression and enhance the expression of miR-21 target genes, PTEN and PDCD4, contributing to its anticancer activity plos.org.

Table 1: this compound's Effects on Key Oncogenic Signaling Pathways and Epigenetic Modifiers

| Pathway/Modifier | Effect of this compound | Key Mechanisms/Targets | Observed Outcomes (Preclinical) | References |

| PI3K/Akt/mTOR | Inhibition | Suppresses Akt phosphorylation | Reduced proliferation, induced apoptosis, decreased tumor size | mdpi.comuece.brfrontiersin.orgmdpi.com |

| JAK/STAT | Deactivation | Reduces phosphorylation of JAK1, STAT1, STAT3; downregulates IL-6 | Suppressed proliferation, invasion, metastasis, angiogenesis (via VEGF) | nih.govijbs.comnih.gov |

| MAPK (ERK, JNK, p38) | Modulation | Inhibits ERK1/2, EGFR phosphorylation; activates JNK/p38 (context-dependent) | Inhibited proliferation, induced apoptosis, reduced invasion | nih.govmdpi.comfrontiersin.orgfrontiersin.orgspandidos-publications.com |

| Wnt/β-catenin | Inhibition | Decreases β-catenin, cyclin D1, c-Myc expression; inhibits GSK-3β | Hindered cancer cell development, regulated stem cell function | researchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org |

| EGFR | Downregulation/Inhibition | Inhibits EGFR phosphorylation, expression | Prevented proliferation, induced apoptosis, reversed chemoresistance | mdpi.comuece.brnih.govheraldopenaccess.us |

| DNA Methyltransferases | Inhibition | Acts as DNA hypomethylating agent | Re-expression of tumor suppressor genes | mdpi.comstem-art.com |

| Histone Acetyltransferases (HATs) | Inhibition | Promotes p300/CBP degradation, inhibits HAT activity | Decreased histone acetylation, modulated gene transcription | mdpi.comresearchgate.net |

| Non-coding RNAs (miRNAs) | Modulation | Upregulates tumor-suppressive miRNAs (e.g., miR-143, miR-98); downregulates oncogenic miRNAs (e.g., miR-21) | Inhibited invasion, migration, enhanced chemosensitivity | nih.govijbs.comnih.govplos.org |

Neuroprotective Mechanisms in in vitro and Preclinical Models

This compound also exhibits significant neuroprotective properties, which are largely attributed to its antioxidant and anti-inflammatory activities, as well as its ability to modulate specific cellular pathways in neuronal and glial cells.

Attenuation of Oxidative Damage in Neuronal and Glial Cells

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a critical role in the pathogenesis of various neurodegenerative diseases frontiersin.orgfrontiersin.org. This compound acts as a potent antioxidant, scavenging free radicals and enhancing endogenous antioxidant defense systems.

Direct ROS Scavenging : this compound directly scavenges free radicals and attenuates lipid peroxidation, thereby counteracting oxidative stress-induced damage in neuronal and glial cells mdpi.comfrontiersin.orgtandfonline.com.

Upregulation of Antioxidant Enzymes : this compound upregulates the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) mdpi.comtandfonline.comjnmjournal.orgscielo.br. For instance, chronic administration of this compound in rats significantly reduced cerebral lipid peroxidation and increased SOD, GPx, and Na+/K+-ATPase levels in various brain regions scielo.br.

Nrf2 Pathway Activation : this compound activates the Nrf2 signaling pathway, a master regulator of cellular defense against oxidative stress, leading to enhanced expression of antioxidant response elements and protective enzymes like heme oxygenase-1 (HO-1) in astrocytes and neurons mdpi.comtandfonline.comnih.gov.

Mitochondrial Protection : this compound inhibits mitochondrial damage induced by oxidative stress in neuronal cells. It can alleviate hydrogen peroxide (H2O2)-induced alterations in mitochondrial fission and fusion proteins (Drp1 and Mfn2), preventing intracellular ROS increment and mitochondrial membrane potential disruption in retinal neuronal cells frontiersin.orgresearchgate.net.

Suppression of Neuroinflammation (e.g., Microglial Activation, Astrocytic Response)

Neuroinflammation, characterized by the activation of resident immune cells in the brain (microglia and astrocytes), contributes significantly to neuronal damage in neurodegenerative diseases mdpi.comfrontiersin.orgresearchgate.net. This compound effectively suppresses neuroinflammation by modulating the activation and function of these glial cells and inhibiting the production of pro-inflammatory mediators.

Microglial Activation Modulation : this compound directly affects microglial activation, shifting their phenotype from a pro-inflammatory (M1) to an anti-inflammatory (M2) state mdpi.comfrontiersin.orgmdpi.com. It inhibits the activation of microglia, thereby reducing the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 mdpi.comjnmjournal.orgfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.comnih.gov. Pre-treatment with this compound prevented LPS-induced M1 microglial cell activation and related sickness behavioral symptoms in mice frontiersin.org. This compound achieves this by inhibiting key inflammatory pathways like NF-κB, Toll-like receptor 4 (TLR4), and MAPK (ERK1/2, p38 MAPK) signaling in microglia mdpi.comjnmjournal.orgfrontiersin.orgresearchgate.netmdpi.comnih.gov.

Astrocytic Response Modulation : this compound also inhibits the activation of astrocytes, which are involved in neuroinflammatory responses researchgate.netnih.gov. It can suppress the expression of pro-inflammatory mediators like COX-2, iNOS, and chemokines (e.g., MCP-1, RANTES, CXCL10) in astrocytes stimulated by inflammatory stimuli researchgate.netnih.gov. This compound has been shown to reverse the inflammatory response induced by MPP+ in brain astrocytes by inhibiting the expression of pro-inflammatory effectors such as TLR4 and NF-κB frontiersin.orgfrontiersin.org.

Table 2: this compound's Neuroprotective Mechanisms

| Mechanism Category | Specific Effects/Targets | Observed Outcomes (Preclinical) | References |

| Oxidative Damage Attenuation | Direct ROS scavenging | Reduced lipid peroxidation, counteracted oxidative stress | mdpi.comfrontiersin.orgtandfonline.comscielo.br |

| Upregulation of antioxidant enzymes (SOD, CAT, GPx) | Enhanced endogenous antioxidant defenses | mdpi.comtandfonline.comjnmjournal.orgscielo.br | |

| Nrf2 pathway activation | Increased cellular resistance to oxidative stress, HO-1 induction | mdpi.comtandfonline.comnih.gov | |

| Mitochondrial protection (Drp1, Mfn2) | Prevented mitochondrial dysfunction, reduced ROS, maintained membrane potential | frontiersin.orgresearchgate.net | |

| Neuroinflammation Suppression | Microglial activation modulation (M1 to M2 shift) | Reduced pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) | mdpi.comjnmjournal.orgfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.comnih.gov |

| Inhibition of NF-κB, TLR4, MAPK pathways in microglia | Suppressed inflammatory gene expression, reduced neurotoxicity | mdpi.comjnmjournal.orgfrontiersin.orgresearchgate.netmdpi.comnih.gov | |

| Astrocytic response modulation | Reduced pro-inflammatory mediators (COX-2, iNOS, chemokines) | frontiersin.orgfrontiersin.orgresearchgate.netnih.gov |

Anti-Apoptotic Effects in Neural Tissues

This compound exhibits significant anti-apoptotic effects in neural tissues, playing a crucial role in preventing neurodegeneration through the modulation of various molecular and cellular pathways. Preclinical studies indicate that this compound activates essential signaling pathways, including phosphatidylinositol-3 (PI3)/protein kinase B (Akt)/glycogen (B147801) synthase kinase-3 (GSK3) and PI3/Akt/cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF), thereby preventing neurodegeneration ijmcmed.org. This compound has been observed to directly block pro-apoptotic molecules such as GSK-3 and caspase cascades, while simultaneously enhancing cell survival pathways via extracellular signal-regulated kinase (ERK1/2) and Bax proteins ijmcmed.org. A notable finding is its ability to effectively suppress apoptosis induced by high intracellular Ca2+ concentration decline during brain cell toxicity ijmcmed.org.

Table 1: this compound's Anti-Apoptotic Effects in Neural Tissues

| Molecular Target/Pathway | This compound's Effect | Outcome | References |

| GSK-3, Caspase cascades | Blocks pro-apoptotic molecules | Prevents cell death | ijmcmed.org |

| ERK1/2, Bax proteins | Enhances survival pathways | Promotes cell survival | ijmcmed.org |

| Ca2+ concentration | Suppresses apoptosis caused by high Ca2+ decline | Prevents brain cell toxicity | ijmcmed.org |

| Caspase-3 expression | Inhibits activated expression | Reduces brain DNA fragmentation | ijmcmed.orgnih.gov |

| Bcl-2 protein family | Regulates (upregulates Bcl-2, downregulates Bax, cleaved-caspase3) | Suppresses Aβ-induced mitochondria-mediated apoptosis | scirp.orgcas.cz |

| Apoptotic pathways | Modulates by interacting with proteins/genes | Supports neuronal survival in AD models | nih.gov |

Modulation of Protein Aggregation (e.g., Amyloid-beta, Tau)

This compound demonstrates a significant ability to modulate the aggregation of pathological proteins, particularly amyloid-beta (Aβ) and tau, which are hallmarks of neurodegenerative diseases like Alzheimer's disease (AD). Mechanistically, this compound directly binds to the β-pleated sheet structure characteristic of amyloid proteins, including Aβ and tau, leading to a reduction in plaque burden in AD models nih.govnih.gov. It effectively inhibits Aβ aggregation and can destabilize pre-formed fibrils, thereby disrupting the detrimental β-sheet conformation observed in AD plaques scirp.orgfrontiersin.org. Studies have shown that this compound causes a dose-dependent reduction in fibrillary Aβ1-40 and Aβ1-42 production in rat cortical neurons and in solution scirp.org. The enol tautomeric form of this compound is specifically associated with its anti-Aβ aggregation properties nih.gov. Beyond direct binding, this compound inhibits Aβ production by directly inhibiting β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) and by delaying the maturation of amyloid precursor protein (APP) in the secretory pathway frontiersin.org.

Regarding tau protein, this compound has been shown to inhibit the aggregation of hyperphosphorylated tau nih.govmdpi.com. Molecular docking studies suggest a direct binding site for this compound within the tau microtubule-binding region (MTBR), revealing a strong hydrophilic interaction with tau D225 residues nih.govmdpi.com. This compound can inhibit the aggregation of 4R/0N tau in a concentration-dependent manner mdpi.com. Interestingly, it may also promote the formation of higher-molecular-weight tau aggregates from soluble, oligomeric tau species. Since soluble oligomeric tau is considered highly toxic, this aggregation into larger, less toxic structures could be a protective mechanism mdpi.com. Furthermore, synthetic this compound analogs have been developed that exhibit even more potent inhibitory effects on Aβ and tau aggregation at significantly lower concentrations; for instance, a sugar-curcumin conjugate has been reported to inhibit Aβ aggregation at 8 nM and tau peptide aggregation at 0.1 nM researchgate.net.

Table 2: this compound's Modulation of Protein Aggregation

| Protein Target | This compound's Effect | Outcome | References |

| Amyloid-beta (Aβ) | Binds to β-pleated sheet, inhibits aggregation | Reduces plaque burden, destabilizes fibrils | scirp.orgnih.govnih.govfrontiersin.org |

| Aβ1-40, Aβ1-42 production | Dose-dependent reduction | Decreased fibrillary Aβ | scirp.org |

| BACE1 | Direct inhibition | Inhibits Aβ production | frontiersin.org |

| APP maturation | Delays in secretory pathway | Reduces Aβ levels | frontiersin.org |

| Tau protein | Inhibits hyperphosphorylated tau aggregation | Prevents neurofibrillary tangle formation | nih.govmdpi.com |

| Tau MTBR | Direct binding, hydrophilic interaction (D225) | Inhibits tau aggregation | nih.govmdpi.com |

| Soluble Tau Oligomers | Promotes formation of higher-molecular-weight aggregates | Converts toxic species to less toxic structures | mdpi.com |

| Aβ and Tau (with sugar-curcumin conjugate) | Inhibits aggregation at ultra-low concentrations (8 nM for Aβ, 0.1 nM for tau) | Enhanced anti-aggregation efficacy | researchgate.net |

Maintenance of Blood-Brain Barrier Integrity

This compound plays a protective role in maintaining the integrity of the blood-brain barrier (BBB), a critical structure for central nervous system homeostasis, particularly in conditions like ischemic stroke. Its mechanisms involve the modulation of key structural and regulatory proteins. This compound has been shown to protect the integrity of the BBB and reduce cerebral edema following ischemic stroke nih.govresearchgate.net. This protective effect is mediated by the upregulation of tight junction proteins, which are essential for the selective permeability of the BBB. Specifically, this compound increases the expression of zonula occluden 1 (ZO-1), occludin, and claudin-5 nih.govresearchgate.netmdpi.com. Concurrently, it downregulates detrimental factors such as matrix metalloproteinase 9 (MMP-9), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1), which are associated with BBB disruption nih.govresearchgate.net.

Preclinical studies indicate that this compound can safeguard brain capillary endothelial cells from injury and contribute to the restoration of BBB integrity researchgate.net. It also ameliorates BBB permeability under hypoxic conditions by upregulating the expression of heme oxygenase-1 (HO-1) in brain microvascular endothelial cells nih.gov. The ability of this compound to traverse the BBB itself is a subject of ongoing research in biopharmacy nih.govmdpi.com. Beyond its direct effects on BBB components, this compound promotes endothelial cell survival by inhibiting endothelial cell apoptosis mdpi.com. In the context of Parkinson's disease models, this compound has been observed to increase the expression of ZO-1 and occludin, thereby improving gut barrier function, highlighting a potential interplay within the gut-brain axis that impacts neuroprotection mdpi.com.

Table 3: this compound's Maintenance of Blood-Brain Barrier Integrity

| BBB Component/Factor | This compound's Effect | Outcome | References |

| Tight Junction Proteins (ZO-1, Occludin, Claudin-5) | Upregulation | Protects BBB integrity, reduces brain edema | nih.govresearchgate.netmdpi.com |

| MMP-9, ICAM-1, VCAM-1 | Downregulation | Reduces BBB disruption | nih.govresearchgate.net |

| Brain Capillary Endothelial Cells | Safeguards from injury, inhibits apoptosis | Restores BBB integrity, promotes endothelial survival | researchgate.netmdpi.com |

| HO-1 expression | Upregulation in brain microvascular endothelial cells | Ameliorates BBB permeability during hypoxia | nih.gov |

Activation of Neurotrophic Factor Pathways (e.g., Brain-Derived Neurotrophic Factor)

Studies have demonstrated that this compound can restore BDNF function following brain trauma nih.gov. In neurological disorders characterized by reduced BDNF levels, such as Alzheimer's disease and depression, polyphenols like this compound offer a therapeutic effect by helping to restore these impaired BDNF levels scielo.br. This compound also contributes to neurogenesis in brain cells by inhibiting apoptosis or autophagy-associated signaling pathways ijmcmed.org. Its influence on the BDNF pathway is crucial for promoting neuronal survival and synaptic plasticity, which are integral for mood regulation mdpi.com. Furthermore, this compound has been shown to stimulate neurogenesis and the proliferation of adult hippocampal progenitor cells at low concentrations nih.gov. In an Alzheimer's disease model, a this compound nanoparticle formulation was found to induce neurogenesis by suppressing the Wnt/beta-catenin signaling pathway, which is involved in regulating glycogen synthase kinase-3 beta (GSK3β) activity nih.gov.

Table 4: this compound's Activation of Neurotrophic Factor Pathways

| Neurotrophic Factor/Pathway | This compound's Effect | Outcome | References |

| PI3/Akt/CREB/BDNF pathway | Activation | Prevents neurodegeneration, promotes neuronal survival | ijmcmed.org |